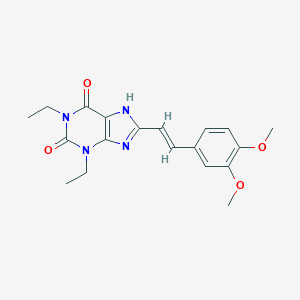

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione

描述

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. This compound is characterized by its unique structure, which includes a purine core substituted with a styryl group and methoxy groups, contributing to its biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diethyl-2,6-dioxopurine and 3,4-dimethoxybenzaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 1,3-diethyl-2,6-dioxopurine and 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the styryl group at the 8-position of the purine ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction, optimizing reaction conditions (temperature, solvent, and reaction time), and employing continuous flow techniques for large-scale synthesis.

化学反应分析

Types of Reactions

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the styryl group to an ethyl group.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of ethyl-substituted purine derivatives.

Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

科学研究应用

Parkinson's Disease

Istradefylline is primarily indicated as an adjunct therapy for patients with Parkinson's disease who experience "OFF" episodes while on stable doses of levodopa and carbidopa. It works by inhibiting adenosine A2A receptors in the brain, which are implicated in motor control and are found in high concentrations in the basal ganglia—a region affected by Parkinson's disease.

- Mechanism of Action : By blocking adenosine A2A receptors, Istradefylline enhances dopaminergic signaling, thereby improving motor function and reducing OFF time in patients .

- Clinical Trials : Clinical studies have demonstrated that Istradefylline can significantly reduce the frequency of OFF episodes. For instance, a pivotal trial showed that patients treated with Istradefylline experienced a statistically significant reduction in OFF time compared to placebo .

Pharmacokinetics and Safety Profile

Istradefylline has a long half-life of approximately 64 to 69 hours, allowing for once-daily dosing. Its pharmacokinetic profile includes:

- Absorption : Peak plasma concentrations are achieved within 2 hours post-administration.

- Metabolism : It is primarily metabolized by CYP enzymes (CYP1A1, CYP3A4), with active metabolites contributing to its effects .

- Adverse Effects : Common side effects include dyskinesia, hallucinations, and impulse control disorders. Monitoring is advised for patients starting this medication .

Neuroprotective Effects

Recent studies have suggested that Istradefylline may also possess neuroprotective properties beyond its role as an A2A receptor antagonist. Research indicates potential benefits in reducing oxidative stress and inflammation within neural tissues.

- Study Findings : In vitro studies have shown that Istradefylline can mitigate neuronal apoptosis induced by toxic agents . Animal models have further supported these findings, indicating a reduction in neurodegeneration markers.

Comparative Analysis of Efficacy

The following table summarizes the efficacy of Istradefylline compared to other adjunct therapies for Parkinson's disease:

| Drug Name | Mechanism of Action | Efficacy (Reduction in OFF Time) | Common Side Effects |

|---|---|---|---|

| Istradefylline | A2A receptor antagonist | Significant | Dyskinesia, hallucinations |

| Amantadine | NMDA receptor antagonist | Moderate | Nausea, dizziness |

| Safinamide | Dual mechanism (MAO-B inhibitor + glutamate modulator) | Moderate to significant | Insomnia, headache |

作用机制

The mechanism of action of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors, particularly the A2A receptor. By antagonizing this receptor, the compound can modulate neurotransmitter release and neuronal activity, leading to its therapeutic effects in neurological disorders. The molecular pathways involved include the inhibition of adenosine-mediated signaling, which can reduce neuroinflammation and improve motor function.

相似化合物的比较

Similar Compounds

Istradefylline: A known adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.

Caffeine: Another adenosine receptor antagonist with stimulant effects.

Theophylline: A bronchodilator that also acts on adenosine receptors.

Uniqueness

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, it has a styryl group that enhances its interaction with the A2A receptor, making it more effective in certain therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Istradefylline (CAS No. 155270-98-7), is a selective antagonist of the adenosine A2A receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease (PD). This article reviews the biological activity of Istradefylline, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

- Molecular Formula : C19H22N4O4

- Molecular Weight : 370.40 g/mol

- Structure : The compound features a purine core substituted with a dimethoxystyryl group and two ethyl groups at the 1 and 3 positions.

Istradefylline functions primarily as an adenosine A2A receptor antagonist . This receptor is implicated in various neurological processes, including motor control and neuroprotection. By blocking the A2A receptor, Istradefylline can modulate dopaminergic signaling pathways that are disrupted in PD:

- Inhibition of A2A Receptor : The antagonism leads to increased dopamine release in the striatum, enhancing motor function in PD patients.

- Inverse Agonism : Recent studies suggest that Istradefylline may exhibit inverse agonism at the A2A receptor, potentially providing additional therapeutic benefits by stabilizing receptor conformation and reducing basal activity .

In Vitro Studies

Research has demonstrated that Istradefylline exhibits strong binding affinity for the A2A receptor:

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 9.93 nM |

| Dissociation Rate Constant | 0.016 min⁻¹ |

| Functional Activity | Insurmountable antagonism |

In vitro studies have shown that Istradefylline can effectively reduce the effects of adenosine on neuronal excitability and neurotransmitter release, which is crucial for managing PD symptoms .

Clinical Efficacy

Istradefylline has been approved as an adjunct therapy for patients with PD experiencing "OFF" episodes when used alongside levodopa therapy. Clinical trials have demonstrated:

- Improved Motor Function : Patients reported significant improvements in motor symptoms compared to placebo.

- Reduction in "OFF" Time : The compound effectively decreased the duration of time patients experienced motor fluctuations .

Case Studies

- Phase III Clinical Trial :

- Objective : Evaluate the efficacy of Istradefylline in reducing "OFF" time.

- Results : Patients receiving Istradefylline showed a statistically significant reduction in "OFF" time compared to those on placebo (p < 0.01).

- Long-term Safety Study :

- Objective : Assess long-term safety and tolerability.

- Results : Over a 12-month period, adverse effects were minimal and comparable to placebo groups.

属性

IUPAC Name |

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFYJVITWLNDJA-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155270-98-7 | |

| Record name | (E)-8-(3,4-Dimethoxystyryl)-1,3-diethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。